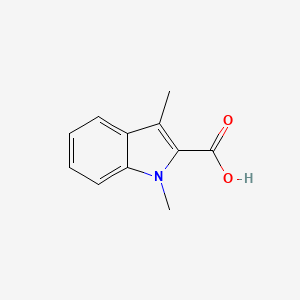

1,3-dimethyl-1H-indole-2-carboxylic acid

Description

Propriétés

IUPAC Name |

1,3-dimethylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-8-5-3-4-6-9(8)12(2)10(7)11(13)14/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAVXCSZSKSTBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50500409 | |

| Record name | 1,3-Dimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204919-54-0 | |

| Record name | 1,3-Dimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Hemetsberger–Knittel Indole Synthesis Route

One advanced method to prepare indole-2-carboxylate derivatives, which can be adapted for 1,3-dimethyl-1H-indole-2-carboxylic acid, is the Hemetsberger–Knittel synthesis. This involves:

- Knoevenagel condensation of methyl 2-azidoacetate with a substituted benzaldehyde to form methyl-2-azidocinnamate.

- Thermolysis of the azide intermediate to induce cyclization, forming the indole-2-carboxylate core.

- Subsequent electrophilic cyclization to complete the indole ring system.

Detailed Reaction Conditions and Yields

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Knoevenagel condensation | Methyl 2-azidoacetate + substituted benzaldehyde, reflux in ethanol | 60–75 | Critical for azidocinnamate formation |

| Thermolysis and cyclization | Heating at 150–180°C under inert atmosphere | 50–70 | Forms indole-2-carboxylate intermediate |

| Methylation (N-1 and C-3) | Methyl iodide or dimethyl sulfate, base (e.g., K₂CO₃), DMF solvent | 70–85 | Selective methylation achieved |

| Carboxylation at C-2 | Directed lithiation with n-BuLi, CO₂ bubbling, acidic workup | 55–75 | Introduces carboxylic acid group |

| Purification | Recrystallization (DMF/acetic acid), chromatography | >95 purity | Confirmed by HPLC and NMR |

Analytical Validation of the Product

- NMR Spectroscopy : ¹H and ¹³C NMR confirm methyl group positions and carboxylic acid presence. Characteristic chemical shifts include deshielding at C-2 due to the acid group.

- X-ray Crystallography : Confirms molecular structure, bond lengths, and substituent positions.

- HPLC and Mass Spectrometry : Purity >95% and molecular weight confirmation.

- Melting Point : Typically between 140–210°C, consistent with indole-carboxylic acid derivatives.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Hemetsberger–Knittel Synthesis | Knoevenagel condensation, thermolysis, cyclization | High regioselectivity, adaptable | Requires azide intermediates, thermal control |

| Fischer Indole Synthesis | Phenylhydrazine + ketone, methylation, carboxylation | Well-established, scalable | Multi-step, may require protection/deprotection |

| Formylation and Condensation | Formylation, condensation, methylation | Direct functionalization | Sensitive to reaction conditions |

Analyse Des Réactions Chimiques

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization to form esters or amides. For example:

-

Esterification : Reaction with ethanol in the presence of thionyl chloride (SOCl₂) generates ethyl 1,3-dimethyl-1H-indole-2-carboxylate .

-

Amidation : Coupling with amines (e.g., propargylamine) using TBTU (tetramethyluronium tetrafluoroborate) and triethylamine yields 1,3-dimethyl-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide .

Table 1: Representative Esterification/Amidation Conditions

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | SOCl₂, ethanol, 0°C, 1 h | Ethyl ester | 85% | |

| Amidation | TBTU, Et₃N, DMF, RT, 12 h | Propargylamide | 72% |

Electrophilic Substitution at the Indole Ring

The electron-rich indole ring undergoes electrophilic substitution, primarily at the C5 and C7 positions due to steric and electronic effects of the methyl groups:

-

Friedel-Crafts Acylation : Using acyl chlorides (e.g., acetyl chloride) and Lewis acids (AlCl₃) introduces ketone groups at C3 .

-

Nitration/Halogenation : Limited by the methyl groups’ steric hindrance, but bromination at C5 has been observed in similar analogs .

Oxidation and Reduction Reactions

-

Oxidation : The carboxylic acid group resists further oxidation, but the indole ring can be oxidized with KMnO₄ under acidic conditions to form quinoline derivatives .

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol, yielding 2-(hydroxymethyl)-1,3-dimethyl-1H-indole .

Table 2: Redox Reaction Outcomes

| Reaction | Reagent | Product | Notes | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Quinoline-2-carboxylic acid | Requires harsh conditions | |

| Reduction | LiAlH₄, THF | 2-(Hydroxymethyl)indole derivative | Quantitative yield |

Catalytic Additions to Alkynes

In the presence of transition-metal catalysts (e.g., Ru or Pd), the carboxylic acid group adds to terminal alkynes like 1-hexyne, forming enol esters . For example:

This reaction proceeds via anti-Markovnikov addition .

Hydrolysis and Decarboxylation

Under basic conditions (NaOH, H₂O/EtOH), the ester derivatives hydrolyze back to the carboxylic acid. Thermal decarboxylation (150–200°C) removes CO₂, generating 1,3-dimethyl-1H-indole .

Key Research Findings

Applications De Recherche Scientifique

Medicinal Chemistry

- Drug Development : The compound is explored as a potential therapeutic agent due to its ability to act as a pharmacophore in drug design. Its structural properties allow for modifications that can enhance biological activity against specific targets .

- Antiviral Activity : Research indicates that indole derivatives can inhibit the HIV-1 integrase enzyme, which is crucial for viral replication. For instance, certain derivatives have shown IC50 values as low as 0.13 μM against integrase, indicating strong potential for development as antiviral agents .

Biological Studies

- Anticancer Properties : Studies have highlighted the potential of indole derivatives in cancer treatment. For example, compounds related to 1,3-dimethyl-1H-indole-2-carboxylic acid have been shown to inhibit key proteins associated with tumor growth .

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : Research has demonstrated that indole derivatives possess anti-inflammatory characteristics, which could be beneficial in treating inflammatory diseases .

Industrial Applications

- Dyes and Agrochemicals : Indole derivatives are utilized in the production of dyes and agrochemicals due to their chemical stability and reactivity .

- Chemical Synthesis : this compound serves as a building block in organic synthesis, facilitating the creation of more complex chemical structures used in various applications .

Case Study 1: Antiviral Activity against HIV-1 Integrase

In a study aimed at discovering new inhibitors for HIV-1 integrase, researchers synthesized various indole derivatives based on the structure of this compound. The most promising derivative exhibited an IC50 value of 0.13 μM against the enzyme. Structural optimization revealed that modifications at specific positions on the indole core significantly enhanced inhibitory activity .

Case Study 2: Anticancer Properties

A study investigated the effects of indole derivatives on cervical cancer cell lines. The findings indicated that certain compounds derived from this compound inhibited the activity of mitogen-activated protein kinase 14, suggesting potential pathways for novel cancer treatments .

Mécanisme D'action

The mechanism of action of 1,3-dimethyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as enzyme inhibition, receptor modulation, and signal transduction. The specific pathways and targets depend on the structure and functional groups present on the indole ring .

Comparaison Avec Des Composés Similaires

Structural Analogs and Substitution Effects

Indole-2-carboxylic acid derivatives vary in substituent type and position, leading to distinct physicochemical and biological properties. Below is a comparative analysis with key analogs:

*Estimated based on structural similarity.

Key Observations :

- Substituent Position : The 1,3-dimethyl derivative exhibits greater steric hindrance and electron-donating effects compared to the 1,4-dimethyl isomer, which may influence its reactivity in coupling reactions .

- Halogenation: Chloro-substituted analogs (e.g., 5-chloro-1,3-dimethyl) show higher lipophilicity (XLogP3 = 2.9 vs. ~2.1 for non-halogenated), enhancing membrane permeability in drug design .

- Hydrogen Bonding: All compounds retain a single hydrogen bond donor (carboxylic acid group), critical for interactions in biological systems .

Activité Biologique

1,3-Dimethyl-1H-indole-2-carboxylic acid is a notable derivative of indole, a heterocyclic compound recognized for its extensive range of biological activities. This compound has garnered attention in pharmacology and medicinal chemistry due to its potential therapeutic applications, including antiviral, anticancer, and antimicrobial properties.

This compound exhibits its biological effects primarily through interactions with various molecular targets:

- Target Receptors : The compound binds with high affinity to multiple receptors, influencing numerous biochemical pathways.

- Biochemical Pathways : It affects several biological pathways, including those involved in inflammation, cancer progression, and microbial resistance .

- Pharmacokinetics : The pharmacokinetic properties of this compound are crucial for its bioavailability and therapeutic efficacy. Studies indicate that modifications in its structure can enhance its metabolic stability and solubility .

Biological Activities

The biological activities of this compound can be summarized as follows:

- Antiviral Activity : Research has shown that indole derivatives can inhibit the replication of various viruses. For instance, certain indole-based compounds have demonstrated effectiveness against neurotropic alphaviruses .

- Anticancer Properties : Indole derivatives are known for their potential in cancer therapeutics. Studies indicate that this compound may inhibit tumor cell growth through apoptosis induction and cell cycle arrest mechanisms .

- Antimicrobial Effects : The compound has shown activity against a range of bacteria and fungi. It has been evaluated for its inhibitory effects on Mycobacterium species, indicating potential as an anti-tubercular agent .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Antiviral Research : A study focusing on indole derivatives reported that modifications in the indole structure could enhance potency against specific viral targets. This research emphasizes the importance of structural optimization in developing effective antiviral agents .

- Cancer Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that certain analogs of this compound exhibited significant antiproliferative effects. The IC50 values ranged from low micromolar concentrations, indicating potent activity against cancer cells .

- Antimycobacterial Activity : A series of indole derivatives were tested against Mycobacterium tuberculosis and showed promising results with minimal cytotoxicity to human cells. This suggests that this compound could be a candidate for further development as an anti-mycobacterial agent .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of this compound and related compounds:

| Compound | Biological Activity | IC50 (μM) |

|---|---|---|

| This compound | Antiviral | Varies |

| Indole Derivative A | Anticancer | 12 ± 4 |

| Indole Derivative B | Antimicrobial (M. tuberculosis) | 10 ± 2 |

| Indole Derivative C | Antifungal | 5 ± 0.5 |

Q & A

Q. What are the standard synthetic routes for preparing 1,3-dimethyl-1H-indole-2-carboxylic acid?

The compound is typically synthesized via a multi-step approach. A common method involves:

- Fischer indole synthesis : Starting from 3,5-dichloroaniline, a Japp–Klingemann condensation followed by Fischer indole cyclization forms the indole core .

- Methylation : Selective methylation at the 1-position using methyl bromide or dimethyl sulfate under basic conditions (e.g., Cs₂CO₃ in DMF) .

- Hydrolysis : Ester intermediates (e.g., methyl or ethyl esters) are hydrolyzed to the carboxylic acid using LiOH·H₂O in THF/water at 50°C for 2 hours . Key considerations : Monitor reaction progress via TLC or HPLC to ensure complete methylation and hydrolysis.

Q. How can the purity of this compound be validated?

Purity is assessed using:

- HPLC : A reverse-phase C18 column with UV detection (λ = 254 nm) is standard. A purity threshold of >95% is typical for research-grade material .

- Mass spectrometry (MS) : Confirm molecular weight (MW = 205.22 g/mol) and absence of side products (e.g., incomplete methylation or ester residues).

- Melting point : Compare observed mp (e.g., 205–209°C for indole-2-carboxylic acid derivatives) with literature values .

Advanced Research Questions

Q. How can one design derivatives of this compound for structure-activity relationship (SAR) studies?

Derivatives are synthesized via:

- Condensation reactions : React the 3-formyl intermediate (prepared via Vilsmeier–Haack formylation) with thiazolidinones or aminothiazoles in acetic acid under reflux to introduce heterocyclic substituents .

- Esterification/amidation : Use EDCI/DMAP coupling to convert the carboxylic acid to esters or amides for improved bioavailability . Example : 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl] derivatives show enhanced biological activity due to increased hydrogen bonding .

Q. What experimental factors contribute to contradictory yield data in the synthesis of this compound?

Discrepancies arise from:

- Reaction conditions : Hydrolysis with LiOH·H₂O in THF/water (yield: ~85%) vs. harsher conditions (e.g., HCl/EtOH), which may degrade acid-sensitive groups .

- Purification methods : Extraction with EtOAC vs. recrystallization from acetic acid, which affects purity and recovery .

- Catalyst selection : EDCI/DMAP vs. DCC in esterification steps, where EDCI minimizes racemization . Recommendation : Optimize solvent/base combinations and validate via DOE (design of experiments).

Methodological Challenges

Q. How to mitigate hazards when handling reactive intermediates (e.g., indole-2-carboxylic acid chloride)?

- Synthesis : Prepare acid chloride intermediates using oxalyl chloride/DMF in DCM at 0–20°C under inert atmosphere. Avoid moisture to prevent hydrolysis .

- Safety protocols : Use PPE (gloves, goggles), and neutralize waste with 2 N NaOH before disposal .

- Storage : Store acid chlorides under argon at –20°C for short-term use .

Q. What analytical techniques resolve structural ambiguities in substituted indole derivatives?

- NMR spectroscopy : ¹H/¹³C NMR distinguishes regiochemistry (e.g., 1,3-dimethyl vs. 1,2-dimethyl isomers) via coupling patterns and carbon shifts.

- X-ray crystallography : Confirm absolute configuration of chiral centers (e.g., methyl group positioning) .

- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acids) .

Data Interpretation

Q. How to address discrepancies in biological activity data for structurally similar derivatives?

- Solubility effects : Derivatives with diethylamino or hydroxypropyl groups (logP < 2) show higher aqueous solubility, improving in vitro activity .

- Metabolic stability : Ester derivatives may hydrolyze in cell media, confounding IC₅₀ measurements. Use LC-MS to quantify intact compounds .

- Target engagement : Validate via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.